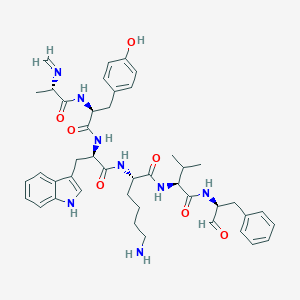

Seglitide

Description

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)/t27-,34-,35-,36+,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJIOCBFOAHEDO-AVWFULIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99248-33-6 (monoacetate) | |

| Record name | Seglitide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81377-02-8 | |

| Record name | Seglitide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEGLITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P57R7IR6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Downstream Signaling Pathways of Seglitide Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seglitide is a synthetic cyclic hexapeptide that acts as a selective agonist for the somatostatin receptor subtype 2 (SSTR2).[1] SSTR2 is a G protein-coupled receptor (GPCR) widely expressed in various tissues, including the pancreas, pituitary gland, and gastrointestinal tract, as well as in many neuroendocrine tumors.[2][3] Activation of SSTR2 by agonists like this compound triggers a cascade of intracellular signaling events that mediate its physiological effects, primarily the inhibition of hormone secretion and cell proliferation. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Core Signaling Pathways of SSTR2 Activation

Activation of SSTR2 by this compound initiates a series of intracellular signaling events primarily mediated by its coupling to inhibitory G proteins (Gi/o). These events lead to the modulation of key second messengers and protein kinase cascades. The principal downstream signaling pathways are:

-

Inhibition of Adenylyl Cyclase and Reduction of cAMP: SSTR2 activation leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: SSTR2 signaling influences the activity of the MAPK family, including the Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK pathways.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 can activate Src homology 2 domain-containing phosphatases, SHP-1 and SHP-2, which play a role in dephosphorylating key signaling proteins.

These pathways collectively contribute to the cellular responses induced by this compound.

Quantitative Analysis of this compound-Mediated Signaling

While specific quantitative data for this compound's functional activity on downstream signaling pathways is limited in publicly available literature, data for the endogenous ligand (somatostatin) and other SSTR2-selective agonists provide valuable insights into the expected potency and efficacy.

| Ligand/Agonist | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Negative Inotropic Effect (Antagonist Activity) | Guinea-Pig Atria | pA2 | 6.50 ± 0.40 (vs SS14) | [1] |

| Somatostatin-14 | cAMP Inhibition | INS-1 cells | EC50 | 4.4 x 10⁻¹³ M | |

| SSTR2 selective agonist | cAMP Inhibition | INS-1 cells | EC50 | 4.1 x 10⁻¹³ M | |

| Somatostatin 28 | Receptor Internalization | U2OS-SSTR2 | EC50 | 9.65 x 10⁻⁸ M | [4] |

| Octreotide | cAMP Inhibition | BON-1 cells | EC50 | 60 nM | [5] |

| Octreotide (with 5-aza-dC) | cAMP Inhibition | BON-1 cells | EC50 | 18 nM | [5] |

| Octreotide (with 5-aza-dC + VPA) | cAMP Inhibition | BON-1 cells | EC50 | 1 nM | [5] |

Note: The pA2 value for this compound indicates its potency as a competitive antagonist in the specific context of guinea-pig atrial muscle contraction. Further studies are required to determine its EC50/IC50 values for agonistic activity on downstream signaling pathways in various cell types. The data for other SSTR2 agonists are provided for comparative purposes.

Detailed Signaling Pathways and Experimental Protocols

Inhibition of Adenylyl Cyclase / cAMP Pathway

Upon binding of this compound to SSTR2, the activated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.

References

- 1. Antagonist effects of this compound (MK 678) at somatostatin receptors in guinea-pig isolated right atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. Epidrug-induced upregulation of functional somatostatin type 2 receptors in human pancreatic neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Assessment of GLP-1 Receptor Agonists in Infectious and Inflammatory Colitis: A Technical Overview

Disclaimer: As of the latest literature review, specific preclinical studies on the efficacy and mechanisms of Seglitide for infectious or inflammatory colitis have not been published. This technical guide, therefore, summarizes the available preclinical data for other Glucagon-Like Peptide-1 (GLP-1) receptor agonists (GLP-1 RAs) in relevant animal models of colitis. The findings presented here for compounds such as Liraglutide, Dulaglutide, and Semaglutide may provide insights into the potential therapeutic utility of this compound in this indication, given the shared mechanism of action through the GLP-1 receptor.

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, and infectious colitis are characterized by significant intestinal inflammation, leading to debilitating symptoms and potential long-term complications. Current therapeutic strategies often have limitations in terms of efficacy and side effects, highlighting the need for novel treatment modalities. GLP-1 receptor agonists, a class of drugs primarily used for the treatment of type 2 diabetes and obesity, have demonstrated potent anti-inflammatory effects in various preclinical models of intestinal inflammation.[1][2] This document provides a comprehensive overview of the preclinical evidence supporting the investigation of GLP-1 RAs in colitis, with a focus on experimental protocols, quantitative outcomes, and the underlying molecular mechanisms.

Preclinical Efficacy of GLP-1 Receptor Agonists in Colitis Models

Preclinical studies have consistently shown that GLP-1 RAs can ameliorate the severity of colitis in various animal models.[1][2] The most commonly utilized model is the dextran sulfate sodium (DSS)-induced colitis model, which mimics many of the clinical and histological features of human ulcerative colitis.

Quantitative Data from Preclinical Colitis Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of different GLP-1 RAs in the DSS-induced colitis model.

Table 1: Effect of GLP-1 Receptor Agonists on Disease Activity Index (DAI) in DSS-Induced Colitis

| Compound | Animal Model | Dosage | Duration of Treatment | Change in DAI (vs. DSS Control) | Reference |

| Liraglutide | Mice | 0.4 mg/kg | 7 days | ↓ | [3] |

| Dulaglutide | Rats | 50, 100, 150 µg/kg | 7 days | ↓ | [1] |

| GLP-1 | Mice | 0.4 mg/kg | 7 days | ↓ | [3] |

DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.

Table 2: Effect of GLP-1 Receptor Agonists on Macroscopic and Microscopic Colonic Damage in DSS-Induced Colitis

| Compound | Animal Model | Key Macroscopic Findings (vs. DSS Control) | Key Microscopic Findings (vs. DSS Control) | Reference |

| Liraglutide | Mice | ↑ Colon Length | ↓ Histological Score | [1] |

| Dulaglutide | Rats | ↓ Colon Weight, ↓ Colon Weight-to-Length Ratio | ↓ Microscopic Colonic Changes | [1] |

| GLP-1 | Mice | ↑ Colon Length | ↓ Histological Manifestations of Inflammation | [3] |

Table 3: Effect of GLP-1 Receptor Agonists on Inflammatory Markers in DSS-Induced Colitis

| Compound | Animal Model | Change in Myeloperoxidase (MPO) Activity (vs. DSS Control) | Change in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) (vs. DSS Control) | Reference |

| Liraglutide | Mice | Not Reported | ↓ TNF-α, IL-6, IL-1β | [1] |

| Dulaglutide | Rats | Not Reported | ↓ Serum CRP, ↓ Colonic NF-κB and IL-6 | [1] |

| GLP-1 | Mice | ↓ | ↓ IL-1β, IL-6, TNF-α | [3] |

| Semaglutide | Mice | Not Reported | ↓ TNF-α, IL-6, IL-1β (in a model of systemic inflammation) | [4][5] |

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is the most widely used model for inducing colitis that resembles ulcerative colitis in humans.

-

Animals: C57BL/6 mice or Sprague Dawley rats are commonly used.

-

Induction: Animals are administered DSS (typically 3-5% w/v) in their drinking water for a period of 5-7 days to induce acute colitis. Chronic colitis can be induced by administering multiple cycles of DSS.

-

Parameters Monitored:

-

Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (rectal bleeding).

-

Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured. Shorter colon length is indicative of more severe inflammation.

-

Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.

-

Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in colon tissue homogenates. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified in colon tissue or serum using methods like ELISA or qPCR.

-

Acetic Acid-Induced Colitis Model

This model is used to induce acute colonic inflammation.

-

Animals: Typically rats.

-

Induction: A solution of acetic acid is administered intra-rectally to induce localized inflammation and ulceration of the colon.

-

Parameters Monitored: Similar to the DSS model, including macroscopic scoring of lesions, histological assessment of inflammation, and measurement of inflammatory markers.[1]

Mechanism of Action of GLP-1 Receptor Agonists in Colitis

The anti-inflammatory effects of GLP-1 RAs in the gut are believed to be mediated through multiple pathways.

Signaling Pathways

GLP-1 receptor activation has been shown to modulate key inflammatory signaling pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. GLP-1 RAs have also been shown to influence the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and inflammatory responses.[3]

Modulation of Gut Microbiota

Recent studies suggest that GLP-1 RAs can influence the composition of the gut microbiota. In a DSS-induced colitis model, liraglutide was shown to modulate the gut microbiome, leading to an increase in beneficial bacteria such as Lactobacillus and a decrease in potentially pathogenic bacteria.[1] This modulation of the gut microbiota may contribute to the overall anti-inflammatory effects of GLP-1 RAs.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a GLP-1 receptor agonist like this compound in a preclinical model of colitis.

Conclusion and Future Directions

The available preclinical data for GLP-1 receptor agonists provide a strong rationale for investigating this compound as a potential therapeutic for infectious and inflammatory colitis. These compounds have demonstrated consistent anti-inflammatory effects, leading to improvements in clinical, macroscopic, and microscopic parameters of colitis in animal models. The underlying mechanisms appear to involve the modulation of key inflammatory signaling pathways and the gut microbiota.

Future preclinical studies on this compound should aim to:

-

Directly evaluate its efficacy in established models of acute and chronic colitis (e.g., DSS and TNBS models).

-

Determine the optimal dosing and treatment regimen for maximal therapeutic benefit.

-

Elucidate the specific molecular mechanisms of this compound in intestinal inflammation, including its effects on immune cell populations and gut barrier function.

-

Assess the impact of this compound on the gut microbiome in the context of colitis.

Such studies will be crucial in determining the translational potential of this compound for the treatment of IBD and other inflammatory conditions of the gastrointestinal tract.

References

- 1. GLP-1R Agonists and Their Therapeutic Potential in Inflammatory Bowel Disease and Other Immune-Mediated Inflammatory Diseases, a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLP-1 based therapies and disease course of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The alleviating effect and mechanism of GLP-1 on ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of semaglutide on gut microbiota, cognitive function and inflammation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory benefits of semaglutide: State of the art - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Interactions of Seglitide with Downstream Regulatory Elements: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the molecular pharmacology of Seglitide, a glucagon-like peptide-1 receptor (GLP-1R) agonist. While the clinical development of this compound was discontinued, its mechanism of action is representative of the GLP-1R agonist class, a cornerstone in the treatment of type 2 diabetes and obesity. This document details the downstream signaling cascades initiated by GLP-1R activation, their interaction with regulatory elements, and the experimental protocols used to elucidate these interactions.

Introduction to this compound and the GLP-1 Receptor

This compound is a synthetic peptide analog of the human incretin hormone glucagon-like peptide-1 (GLP-1). Like endogenous GLP-1, this compound exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R), a member of the Class B G-protein coupled receptor (GPCR) family.[1][2] These receptors are expressed in various tissues, including pancreatic β-cells, neurons in the brain, and cells of the gastrointestinal tract, reflecting the pleiotropic effects of GLP-1R agonists.[3][4] The primary therapeutic actions of GLP-1R activation include glucose-dependent stimulation of insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2][3]

Molecular Mechanism of Action and Signaling Pathways

The binding of this compound to the GLP-1R initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical and most well-characterized pathway involves the coupling of the receptor to the stimulatory G-protein, Gαs.

The Gαs/cAMP/PKA Signaling Axis

Upon activation, the Gαs subunit dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The subsequent rise in intracellular cAMP levels leads to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[3][5]

-

Protein Kinase A (PKA): Activated PKA phosphorylates a multitude of substrate proteins, including ion channels and transcription factors. In pancreatic β-cells, PKA-mediated phosphorylation leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and subsequent influx of Ca2+, which is a critical trigger for insulin granule exocytosis.[3]

-

CREB Phosphorylation: A key nuclear target of PKA is the cAMP Response Element-Binding Protein (CREB). PKA translocates to the nucleus and phosphorylates CREB at the Serine-133 residue. This phosphorylation event is crucial for the recruitment of transcriptional co-activators, such as CREB-Binding Protein (CBP) and p300. The activated CREB-CBP/p300 complex then binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter regions of target genes, thereby modulating their expression. This mechanism is fundamental to the long-term effects of GLP-1R agonists, including the promotion of β-cell proliferation and survival.

Alternative Signaling Pathways

While the cAMP/PKA pathway is predominant, GLP-1R activation can also engage other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways. These pathways are also implicated in the control of cell survival, proliferation, and metabolism.

Signaling Pathway Diagram

Quantitative Molecular Interaction Data

Precise quantitative data on the binding affinity and potency of this compound are not extensively available in the public domain, likely due to the cessation of its development. However, data from other well-characterized GLP-1R agonists can provide a comparative context for the expected pharmacological profile.

| Parameter | Description | Semaglutide | Ecnoglutide | This compound |

| Binding Affinity (Kd) | Dissociation constant, indicating the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity. | ~3.4 x 10⁻⁶ M (computationally derived)[6][7][8] | Not Reported | Data Not Available |

| cAMP Production (EC₅₀) | Half maximal effective concentration for the stimulation of cAMP production. A lower value indicates higher potency. | ~2.437 ng/mL (in RIN-m5F cells)[9] | 0.018 nM (in cells with human GLP-1R)[9] | Data Not Available |

Note: The presented values are for comparative purposes and were obtained from studies on Semaglutide and Ecnoglutide. Experimental conditions can significantly influence these values.

Downstream Regulatory Elements

The activation of the GLP-1R/cAMP/PKA/CREB pathway culminates in the modulation of gene expression. The phosphorylated CREB, in concert with its co-activators, binds to CREs in the promoter regions of various genes, acting as a molecular switch to control transcription.

Table of Potential Downstream Target Genes:

| Gene Category | Example Genes | Function |

| Insulin Homeostasis | INS (Insulin) | Promotes insulin gene transcription to replenish cellular stores. |

| Cell Cycle & Proliferation | CCND1 (Cyclin D1) | Drives cell cycle progression, contributing to β-cell proliferation. |

| Survival & Anti-Apoptosis | BCL2 | Involved in preventing programmed cell death. |

| Metabolism & Inflammation | Cyp1a1, Hsd11b1, Atp1a3 | Genes shown to be upregulated by semaglutide in adipose tissue, linked to improved metabolism and insulin sensitivity.[10][11][12] |

Studies with other GLP-1R agonists like liraglutide and semaglutide have shown that chronic receptor activation can lead to significant changes in the transcriptome of target cells, such as pancreatic β-cells and adipose tissue.[10][11][12][13] For instance, a transcriptomic analysis in the brown adipose tissue of mice treated with semaglutide revealed the differential expression of 467 genes, highlighting the broad impact of GLP-1R signaling on cellular function.[10][11][12]

Experimental Protocols

To investigate the molecular interactions of a GLP-1R agonist like this compound, a series of in vitro experiments are typically employed. Below are detailed, representative protocols for key assays.

Experimental Workflow Diagram

Protocol: Radioligand Binding Assay for GLP-1R

This protocol determines the binding affinity (Kd) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.

-

Membrane Preparation:

-

Culture cells expressing human GLP-1R (e.g., HEK293-GLP1R) to near confluence.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the total protein concentration (e.g., using a BCA assay).[14]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in order: assay buffer, cell membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1), and varying concentrations of the unlabeled test compound.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[14]

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: cAMP Production Assay

This assay measures the ability of a test compound to stimulate intracellular cAMP production, providing a functional measure of its potency (EC₅₀).

-

Cell Preparation:

-

Seed cells expressing GLP-1R into a 96-well plate and culture overnight.[9]

-

-

Compound Stimulation:

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a chemiluminescent assay (e.g., Promega's cAMP-Glo™).[16][17] In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

Plot the signal (e.g., fluorescence ratio or luminescence) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Protocol: Western Blot for CREB Phosphorylation

This protocol detects the phosphorylation of CREB at Serine-133, providing direct evidence of the activation of the downstream cAMP/PKA signaling pathway.

-

Sample Preparation:

-

Culture appropriate cells (e.g., pancreatic β-cell line) and starve them of serum for several hours to reduce basal signaling.

-

Treat cells with the test compound at various concentrations or for various time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18]

-

Clear the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[18]

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[19]

-

-

Immunodetection:

-

Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB Ser133) overnight at 4°C.[19]

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Data Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

-

To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against total CREB.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-CREB to total CREB.

-

Conclusion

This compound, as a GLP-1R agonist, operates through a well-defined molecular mechanism centered on the activation of the Gαs/cAMP/PKA signaling cascade. This pathway directly influences downstream regulatory elements, most notably the transcription factor CREB, to mediate changes in gene expression that underpin the therapeutic effects of this drug class on glucose homeostasis and cell survival. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the molecular interactions of GLP-1R agonists and to characterize their downstream effects, facilitating the discovery and development of next-generation metabolic therapeutics.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Molecular Pharmacology of Glucagon-Like Peptide 1-Based Therapies in the Management of Type Two Diabetes Mellitus and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in GLP-1 receptor targeting radiolabeled agent development and prospective of theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Semaglutide Analogues Enhancing GLP-1R Activation: A Dynamic Structural & Electrostatic Perspective | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. Discovery of ecnoglutide – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct effects of semaglutide and tirzepatide on metabolic and inflammatory gene expression in brown adipose tissue of mice fed a high-fat, high-fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinct effects of semaglutide and tirzepatide on metabolic and inflammatory gene expression in brown adipose tissue of mice fed a high-fat, high-fructose diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effects of liraglutide on expressions of insulin secretion and beta cell survive associated GPCR genes in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. bio-rad.com [bio-rad.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Potential Impact of Seglitide on Colonic Barrier Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific research on the direct effects of seglitide on the colonic barrier is not available in the public domain. This guide, therefore, extrapolates potential impacts based on the mechanisms of action of analogous compounds, namely Glucagon-like peptide-1 (GLP-1) and Glucagon-like peptide-2 (GLP-2) receptor agonists. The experimental protocols, data, and signaling pathways described herein are based on established methodologies and findings for these related classes of compounds and should be considered illustrative for this compound.

Introduction to the Colonic Barrier

The intestinal barrier is a complex, semipermeable structure crucial for absorbing nutrients while restricting the passage of harmful substances from the gut lumen into the bloodstream.[1] This barrier is composed of several integrated components:

-

The Mucus Layer: This is the first line of defense, a gel-like layer overlying the intestinal epithelium. The colon uniquely has two mucus layers: a loose outer layer that houses commensal bacteria and a dense inner layer that is largely sterile.[1]

-

Intestinal Epithelial Cells (IECs): A single layer of specialized cells, including enterocytes, goblet cells, and enteroendocrine cells, that forms the physical barrier.[2]

-

Intercellular Junctions: These proteins connect adjacent epithelial cells. Tight junctions (TJs) are the most critical for regulating the paracellular pathway (the space between cells) and are composed of proteins like claudins and occludin.[3][4]

-

Lamina Propria: Located beneath the epithelium, this layer contains a host of immune cells (T cells, B cells, macrophages) that form the immunological barrier.[1]

A compromised colonic barrier is associated with various gastrointestinal and systemic diseases, making it a key therapeutic target.[3]

Potential Mechanisms of Action: Insights from GLP-1 and GLP-2 Receptor Agonists

Given that this compound's precise mechanism is not detailed in the provided context, we will explore the pathways of GLP-1 and GLP-2 receptor agonists, which are well-studied for their effects on the gastrointestinal system.

GLP-1 Receptor Agonist Pathway

GLP-1 receptor agonists (GLP-1 RAs) are known for their metabolic benefits, but they also exert anti-inflammatory effects that could indirectly support the colonic barrier.[5] GLP-1 is secreted by L-cells, which are found in highest density in the ileum and colon.[6]

The binding of a GLP-1 RA to its receptor (GLP-1R) on various cells, including immune cells, initiates a signaling cascade.[7] This typically involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP activates Protein Kinase A (PKA), which can then modulate downstream targets to produce anti-inflammatory effects, such as suppressing pro-inflammatory cytokine production.[5] Emerging evidence suggests that GLP-1 RAs may improve intestinal epithelial integrity and reduce gut permeability.[8]

Figure 1: Hypothetical GLP-1 receptor signaling pathway.

GLP-2 Receptor Agonist Pathway

GLP-2 is co-secreted with GLP-1 and is a potent intestinotrophic factor, meaning it stimulates growth and maintenance of the intestinal epithelium.[8] Its primary functions include promoting crypt cell proliferation, expanding the intestinal stem cell population, and enhancing intestinal barrier function.[8][9] GLP-2 analogs have been shown to suppress intestinal permeability and reduce inflammation.[8] The novel dual GLP-1 and GLP-2 receptor agonist dapiglutide has been shown to increase the expression of the tight junction protein claudin-7, thereby tightening the paracellular pathway in the jejunum.[10]

Figure 2: Potential GLP-2 receptor signaling effects.

Experimental Protocols for Assessing Colonic Barrier Function

To evaluate the impact of a compound like this compound on the colonic barrier, a combination of in vitro and in vivo models would be employed.

In Vitro Model: Caco-2 Cell Monolayer

The Caco-2 cell line, derived from human colorectal adenocarcinoma, can differentiate into a polarized monolayer of epithelial cells that forms tight junctions, mimicking the intestinal barrier.[11]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for full differentiation and barrier formation.

-

Treatment: Differentiated monolayers are treated with various concentrations of this compound on the apical (luminal) side. A positive control for barrier disruption (e.g., a pro-inflammatory cytokine like TNF-α) and a negative control (vehicle) are included.

-

Permeability Assessment:

-

Transepithelial Electrical Resistance (TER): TER is a measure of the electrical resistance across the cell monolayer, which reflects the tightness of the paracellular junctions.[11] Measurements are taken at multiple time points using a voltmeter. An increase in TER suggests enhanced barrier integrity.

-

Paracellular Marker Flux: A fluorescently labeled, non-absorbable marker (e.g., 4 kDa FITC-dextran) is added to the apical chamber.[11] Samples are taken from the basolateral (serosal) chamber over time, and the fluorescence is measured to quantify the amount of marker that has passed through the cell layer. A decrease in flux indicates improved barrier function.

-

Ex Vivo Model: Ussing Chamber

The Ussing chamber is the gold standard for studying the physiology of intact intestinal tissue.[12] It allows for the measurement of transport and permeability across an excised piece of colonic tissue.

Methodology:

-

Tissue Preparation: Fresh colonic tissue is obtained from an animal model (e.g., mouse or rat). The muscle layers are stripped away, and the remaining mucosal tissue is mounted between the two halves of the Ussing chamber.

-

Experimental Setup: The mucosal (luminal) and serosal (blood) sides of the tissue are bathed in separate, oxygenated physiological solutions maintained at 37°C.

-

Treatment and Measurement: this compound is added to the mucosal chamber. TER is measured, and paracellular marker flux can be assessed as described for the in vitro model. This setup provides a more physiologically relevant assessment of barrier function.[12]

Figure 3: General experimental workflow for assessing barrier function.

Illustrative Quantitative Data

The following tables summarize hypothetical data from the experimental protocols described above. These are intended to illustrate the potential positive effects of a compound like this compound on colonic barrier function.

Table 1: Hypothetical Effect of this compound on Transepithelial Electrical Resistance (TER) in Caco-2 Monolayers

| Treatment Group | Concentration | Mean TER (Ω·cm²) at 24h | % Change from Vehicle |

| Vehicle Control | - | 350 ± 25 | 0% |

| TNF-α (10 ng/mL) | - | 150 ± 20 | -57% |

| This compound | 10 nM | 400 ± 30 | +14% |

| This compound | 100 nM | 480 ± 35 | +37% |

| This compound | 1000 nM | 550 ± 40 | +57% |

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Effect of this compound on FITC-Dextran Flux Across Excised Rat Colonic Tissue in a Ussing Chamber

| Treatment Group | Concentration | Apparent Permeability (Papp) (10⁻⁶ cm/s) | % Change from Vehicle |

| Vehicle Control | - | 2.5 ± 0.3 | 0% |

| LPS (1 µg/mL) | - | 5.8 ± 0.5 | +132% |

| This compound | 100 nM | 2.0 ± 0.2 | -20% |

| This compound | 1000 nM | 1.4 ± 0.3 | -44% |

Data are presented as mean ± standard deviation. LPS (Lipopolysaccharide) is used as a positive control for increasing permeability.

Conclusion and Future Directions

While direct evidence is currently lacking for this compound, the well-established mechanisms of GLP-1 and GLP-2 receptor agonists provide a strong rationale for investigating its potential effects on the colonic barrier. Based on these analogous compounds, it is plausible that this compound could enhance colonic barrier function by reducing inflammation, promoting epithelial cell proliferation, and strengthening tight junction integrity.[8][10]

Future research should focus on direct in vitro and in vivo studies to elucidate the specific molecular pathways activated by this compound in colonic epithelial and immune cells. Such studies will be critical to determine if this compound holds therapeutic potential for conditions characterized by a compromised gut barrier, such as inflammatory bowel disease.

References

- 1. The intestinal barrier: a fundamental role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the intestinal barrier | Węgrzyn | Pomeranian Journal of Life Sciences [ojs.pum.edu.pl]

- 3. Determinants of colonic barrier function in inflammatory bowel disease and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GLP-1 and GLP-2 Orchestrate Intestine Integrity, Gut Microbiota, and Immune System Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | GLP-2 regulation of intestinal lipid handling [frontiersin.org]

- 10. The dual GLP-1 and GLP-2 receptor agonist dapiglutide promotes barrier function in murine short bowel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physiologicinstruments.com [physiologicinstruments.com]

Methodological & Application

Application Note: A Robust HPLC Method for Purity Assessment of Seglitide

Abstract

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and impurity profiling of Seglitide, a synthetic peptide. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound. By employing a C18 stationary phase with a gradient elution of acetonitrile in water buffered with trifluoroacetic acid, this method provides high resolution and sensitivity for the separation of this compound from its process-related impurities and degradation products. The protocol has been developed based on established analytical strategies for similar GLP-1 receptor agonists and adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

This compound is a cyclic peptide and a somatostatin receptor agonist.[3][4][5] As with all synthetic peptides intended for therapeutic use, ensuring its purity and identifying potential impurities is a critical aspect of quality control.[1][6][7] Impurities can arise during the solid-phase peptide synthesis (SPPS) process, such as truncated or deletion sequences, or from degradation pathways like oxidation and deamidation.[1][7][8]

Reversed-phase HPLC (RP-HPLC) coupled with UV detection is a powerful and widely adopted technique for the purity assessment of synthetic peptides.[7][9] This method offers the necessary resolution to separate structurally similar compounds. This application note provides a comprehensive protocol for a robust HPLC method suitable for the routine analysis of this compound purity and for use in stability studies.

Experimental Workflow

The development of a robust HPLC method for this compound purity testing follows a systematic approach, from initial screening of chromatographic conditions to method validation. The workflow ensures that the final method is sensitive, specific, and stability-indicating.

References

- 1. almacgroup.com [almacgroup.com]

- 2. rjptonline.org [rjptonline.org]

- 3. This compound | C44H56N8O7 | CID 5311430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lcms.cz [lcms.cz]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. emerypharma.com [emerypharma.com]

Application Notes and Protocols for In Vivo Study of Seglitide in Mouse Models of Colitis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seglitide, a glucagon-like peptide-1 (GLP-1) receptor agonist, holds therapeutic potential for inflammatory bowel disease (IBD) due to the known anti-inflammatory and gut barrier-protective effects of this drug class.[1][2][3] Preclinical studies with other GLP-1 receptor agonists like liraglutide and semaglutide have demonstrated their ability to attenuate disease severity in mouse models of colitis.[2][4] These agonists have been shown to reduce histological inflammation, suppress pro-inflammatory cytokine expression, and preserve gut barrier integrity.[1][2] This document provides a detailed in vivo study design and experimental protocols for evaluating the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that mimics aspects of human ulcerative colitis.[5][6]

Signaling Pathway of GLP-1 Receptor Agonists

GLP-1 receptor agonists like this compound exert their effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor.[7][8] This activation triggers downstream signaling cascades, primarily through the Gαs/cAMP pathway, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC).[8][9][10] These pathways are implicated in reducing inflammation through the inhibition of NF-κB signaling and promoting gut barrier function.[1][2]

Caption: GLP-1R signaling cascade initiated by this compound.

Experimental Design and Workflow

A robust in vivo study to evaluate this compound in a mouse model of colitis requires careful planning of the experimental workflow, from animal acclimatization to endpoint analysis. The following diagram outlines the key stages of the proposed study.

Caption: Experimental workflow for this compound in DSS-induced colitis.

Experimental Protocols

Animals

-

Species: C57BL/6 mice (female, 8-10 weeks old) are commonly used and are susceptible to DSS-induced colitis.[5]

-

Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis using DSS.[6][11][12]

-

Materials:

-

Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)

-

Sterile drinking water

-

-

Procedure:

-

Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be titrated in a pilot study.[6]

-

Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days.[12]

-

The control group will receive regular sterile drinking water.

-

Replace the DSS solution with fresh solution every 2-3 days.

-

Treatment Groups and Administration of this compound

-

Grouping (n=8-10 mice per group):

-

Group 1 (Healthy Control): No DSS, vehicle administration.

-

Group 2 (DSS Control): DSS administration, vehicle administration.

-

Group 3 (this compound Low Dose): DSS administration, this compound (e.g., 10 nmol/kg) administration.

-

Group 4 (this compound High Dose): DSS administration, this compound (e.g., 30 nmol/kg) administration.

-

Group 5 (Positive Control): DSS administration, Sulfasalazine (e.g., 50 mg/kg) administration.

-

-

Administration:

-

This compound and the vehicle will be administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once daily, starting from day 0 (the first day of DSS administration) until the end of the study.

-

The vehicle will depend on the formulation of this compound (e.g., sterile saline).

-

Clinical Assessment of Colitis

Monitor the mice daily for clinical signs of colitis and calculate the Disease Activity Index (DAI).[13]

-

Parameters:

-

Body Weight Loss: (Initial weight - Current weight) / Initial weight * 100

-

Stool Consistency: 0 = Normal, 2 = Loose stools, 4 = Diarrhea

-

Rectal Bleeding: 0 = No blood, 2 = Slight bleeding, 4 = Gross bleeding

-

-

DAI Calculation: (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3

Endpoint Analysis

At the end of the study (typically day 7-10), euthanize the mice and collect samples for analysis.

-

Macroscopic Evaluation:

-

Measure the length of the colon from the cecum to the anus. Colon shortening is a marker of inflammation.

-

Measure the weight of the spleen as an indicator of systemic inflammation.

-

-

Histological Analysis:

-

Fix a segment of the distal colon in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Score the sections for inflammation severity, extent of injury, and crypt damage by a blinded observer.

-

-

Myeloperoxidase (MPO) Assay:

-

Homogenize a piece of colon tissue.

-

Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.

-

-

Cytokine Analysis:

-

Homogenize a piece of colon tissue to extract protein or RNA.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data from the study.

Table 1: Clinical Parameters

| Treatment Group | Body Weight Loss (%) | Disease Activity Index (DAI) |

| Healthy Control | ||

| DSS Control | ||

| This compound (Low Dose) | ||

| This compound (High Dose) | ||

| Positive Control |

Table 2: Macroscopic and Histological Parameters

| Treatment Group | Colon Length (cm) | Spleen Weight (mg) | Histological Score |

| Healthy Control | |||

| DSS Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Positive Control |

Table 3: Biomarker Analysis

| Treatment Group | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Healthy Control | |||

| DSS Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Positive Control |

Conclusion

This detailed application note and protocol provides a comprehensive framework for designing and executing an in vivo study to evaluate the therapeutic potential of this compound in a mouse model of colitis. The provided methodologies, data presentation tables, and visual diagrams will aid researchers in conducting a robust and reproducible study to assess the efficacy of this GLP-1 receptor agonist for the treatment of inflammatory bowel disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dextran sulfate sodium-induced colitis mouse model [bio-protocol.org]

- 12. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 13. criver.com [criver.com]

Application Notes & Protocols: Cell-Based Assays to Measure Seglitide's Effect on p38 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seglitide is a synthetic peptide that acts as a selective agonist for the somatostatin receptor 2 (SSTR2). Somatostatin and its analogs are known to play crucial roles in various physiological processes by modulating diverse intracellular signaling pathways. One such pathway is the p38 mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular stress responses, inflammation, and apoptosis. Emerging evidence suggests that activation of SSTR2 by agonists like this compound can lead to the modulation, and often inhibition, of p38 MAPK phosphorylation.

These application notes provide detailed protocols for two common cell-based assays to quantitatively and semi-quantitatively measure the effect of this compound on the phosphorylation of p38 MAPK: a Cell-Based ELISA and a Western Blot analysis. Additionally, this document includes guidelines for data presentation and visualization of the relevant signaling pathway and experimental workflows.

p38 MAPK Signaling Pathway Modulation by this compound

The p38 MAPK signaling pathway is a key cascade in cellular responses to external stimuli. The activation of p38 involves a series of phosphorylation events. Upon binding to its receptor, a ligand can trigger a cascade that leads to the dual phosphorylation of p38 at Threonine 180 and Tyrosine 182, resulting in its activation. This compound, by activating SSTR2, is anticipated to suppress this phosphorylation event.

Application of Semaglutide in Neurodegenerative Disease Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, in preclinical research models of neurodegenerative diseases. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of Semaglutide in Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. Emerging evidence suggests that GLP-1 receptor agonists, a class of drugs initially developed for type 2 diabetes, may exert neuroprotective effects.[1] Semaglutide, a long-acting GLP-1 analog, has shown promise in preclinical studies by mitigating key pathological features of these devastating disorders.[2][3] Its mechanisms of action are thought to involve reducing neuroinflammation, oxidative stress, and apoptosis, while promoting neuronal survival and synaptic plasticity.[2][4][5] This document outlines detailed protocols for applying Semaglutide in relevant animal models and summarizes key quantitative findings to facilitate further research.

I. Application in Alzheimer's Disease (AD) Research Models

Preclinical studies have demonstrated that Semaglutide can ameliorate cognitive deficits and reduce the pathological hallmarks of Alzheimer's disease in various animal models.[6][7][8]

Quantitative Data Summary

| Animal Model | Dosage & Administration | Key Findings | Reference |

| 3xTg-AD Mice | 25 nmol/kg, intraperitoneal (i.p.), once every two days for 30 days | Improved learning and memory in the Y-maze and novel object recognition tests. Reduced Aβ plaque deposition and tau hyperphosphorylation in the hippocampus. Increased expression of SIRT1 and GLUT4 in the hippocampus. | [6] |

| APP/PS1 Mice | Not specified | Reduced amyloid plaque burden and Tau protein levels. Improved performance in Barnes maze and Morris water maze tests. | [8] |

| Transgenic Murine Model of AD | Not specified | Significantly reduced blood glucose levels. Improved investigation index in cognitive assessments. Potential anxiolytic effect. | [7][9] |

Experimental Protocols

1. Murine Model of Alzheimer's Disease (3xTg-AD)

-

Animal Model: Male 3xTg-AD mice, exhibiting both amyloid-beta (Aβ) plaques and neurofibrillary tangles.

-

Treatment Protocol:

-

Administer Semaglutide at a dose of 25 nmol/kg via intraperitoneal (i.p.) injection.

-

Injections are performed once every two days for a total duration of 30 days.[6]

-

A vehicle control group (e.g., saline) should be included.

-

-

Behavioral Assessment (Post-Treatment):

-

Y-Maze Test: To assess spatial working memory. The test consists of a single 5-minute trial where the mouse is allowed to freely explore the three arms of the maze. The number of arm entries and the sequence of entries are recorded to calculate the percentage of spontaneous alternation.

-

Novel Object Recognition Test: To evaluate recognition memory. The test involves two trials. In the first trial, the mouse is exposed to two identical objects. In the second trial, one of the objects is replaced with a novel object. The time spent exploring each object is recorded to determine the discrimination index.

-

-

Biochemical and Histological Analysis:

-

Following behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.

-

Immunohistochemistry: To quantify Aβ plaque deposition (using anti-Aβ antibodies) and hyperphosphorylated tau (using antibodies like AT8).

-

Western Blot: To measure the protein levels of key signaling molecules such as GLP-1R, SIRT1, and GLUT4.[6]

-

Experimental Workflow for AD Mouse Model

Caption: Workflow for Semaglutide treatment in an AD mouse model.

II. Application in Parkinson's Disease (PD) Research Models

In preclinical models of Parkinson's disease, Semaglutide has been shown to protect dopaminergic neurons, improve motor function, and reduce neuroinflammation.[2][10]

Quantitative Data Summary

| Animal Model | Dosage & Administration | Key Findings | Reference |

| MPTP Mouse Model | 25 nmol/kg, i.p., once every two days for 30 days | Improved motor impairments. Rescued the decrease in tyrosine hydroxylase (TH) levels. Reduced the accumulation of α-synuclein. Alleviated chronic inflammation in the brain. | [11] |

| 6-OHDA Rat Model | 25 nmol/kg, i.p., daily for 30 days post-lesion | Reduced apomorphine-induced rotational behavior. Alleviated dopamine depletion and inflammation in the striatum. Protected dopaminergic neurons and increased TH expression in the substantia nigra. Reduced monomer and aggregated α-synuclein levels. | [1][10] |

Experimental Protocols

1. Rat Model of Parkinson's Disease (6-OHDA Lesion)

-

Animal Model: Adult male Sprague-Dawley rats.

-

Lesion Induction:

-

Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.

-

-

Treatment Protocol:

-

Behavioral Assessment:

-

Apomorphine-Induced Rotation Test: Administer apomorphine (a dopamine agonist) and record the number of contralateral rotations over a set period. A reduction in rotations in the Semaglutide-treated group indicates functional recovery.

-

-

Biochemical and Histological Analysis:

-

At the end of the treatment period, euthanize the animals and collect brain tissue (striatum and substantia nigra).

-

Immunohistochemistry: To quantify the number of surviving dopamin-ergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra.

-

Western Blot: To measure levels of α-synuclein (total and aggregated forms) and inflammatory markers (e.g., Iba1 for microglia activation) in the striatum.

-

Experimental Workflow for PD Rat Model

Caption: Workflow for Semaglutide treatment in a PD rat model.

III. Application in Huntington's Disease (HD) Research Models

Currently, there is a lack of direct studies on the application of Semaglutide in animal models of Huntington's disease. However, research on other GLP-1 receptor agonists, such as Liraglutide and Exenatide, provides a strong rationale for investigating Semaglutide in HD.[4][11][12] These studies suggest that GLP-1 receptor activation may offer neuroprotective benefits in HD by improving neuronal insulin signaling, enhancing autophagy, and reducing mutant huntingtin (mHTT) aggregation.[12][13]

Quantitative Data Summary (from studies on other GLP-1 RAs)

| Animal Model | GLP-1 RA & Dosage | Key Findings | Reference |

| 3-NP Rat Model | Liraglutide (200 µg/kg, s.c.), daily for 4 weeks | Abated neurobehavioral deficits. Downregulated striatal markers of neuroinflammation (HSP 27, PBR, GFAP). Enhanced neuroprotective signaling pathways (PI3K/Akt/CREB/BDNF/TrKB). | [4] |

| R6/2 Mouse Model | Liraglutide (0.2 mg/kg, s.c.), daily for 2 weeks | Normalized glucose homeostasis. Decreased brain cortical active GLP-1 and IGF-1 levels. | [5] |

| In vitro HD model (HTT-Q74-overexpressing cells) | Liraglutide | Restored insulin sensitivity and enhanced cell viability. Stimulated autophagy through AMPK activation. Attenuated the accumulation of HTT aggregates. | [12][13] |

| HD Mouse Model | Exenatide | Improved glycemic control. Ameliorated brain and pancreatic pathologies. Extended survival. | [11] |

Proposed Experimental Protocol for Semaglutide in an HD Mouse Model

1. Transgenic Mouse Model of Huntington's Disease (e.g., R6/2 or BACHD)

-

Animal Model: R6/2 mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, or BACHD mice, which express the full-length human mutant huntingtin gene.

-

Proposed Treatment Protocol:

-

Based on effective doses in other neurodegenerative models, a starting dose of 25 nmol/kg Semaglutide administered intraperitoneally every other day could be evaluated.

-

Treatment should commence prior to the onset of severe motor deficits and continue for a significant duration to assess disease-modifying effects.

-

A vehicle-treated control group is essential.

-

-

Proposed Behavioral Assessments:

-

Rotarod Test: To measure motor coordination and balance.

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Cognitive Tests (e.g., T-maze): To evaluate learning and memory deficits.

-

-

Proposed Biochemical and Histological Analysis:

-

At the study endpoint, collect brain tissue (striatum and cortex).

-

Immunohistochemistry/Western Blot: To quantify mutant huntingtin (mHTT) aggregates.

-

Western Blot: To analyze key signaling pathways, including markers of autophagy (e.g., LC3-II/LC3-I ratio), insulin signaling (e.g., p-Akt/Akt), and neuroinflammation.

-

IV. Key Signaling Pathways

The neuroprotective effects of Semaglutide in neurodegenerative diseases are mediated by the activation of the GLP-1 receptor, which triggers several downstream signaling cascades.

GLP-1 Receptor Signaling Pathway

Caption: Semaglutide's neuroprotective signaling pathways.

Conclusion

Semaglutide demonstrates significant therapeutic potential in preclinical models of Alzheimer's and Parkinson's diseases. The provided protocols and data offer a foundation for researchers to further explore its efficacy and mechanisms of action. While direct evidence in Huntington's disease models is currently lacking, the promising results from other GLP-1 receptor agonists strongly support the investigation of Semaglutide in this context. Future research should focus on optimizing dosing regimens, exploring combination therapies, and ultimately translating these preclinical findings into clinical applications for these devastating neurodegenerative disorders.

References

- 1. Semaglutide lowers body weight in rodents via distributed neural pathways | Huntington Research - Translational Neuroendocrine Research Unit [huntington-research.lu.se]

- 2. Exendin-4: From lizard to laboratory...and beyond | National Institute on Aging [nia.nih.gov]

- 3. Beyond Diabetes: Exploring the Potential of GLP-1 Receptor Agonists in Neurodegenerative Disease Management [rupahealth.com]

- 4. Liraglutide Improves Cognitive and Neuronal Function in 3-NP Rat Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Systematic Review of Semaglutide’s Influence on Cognitive Function in Preclinical Animal Models and Cell-Line Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucagon-like peptide-1 (GLP-1) receptor agonists and neuroinflammation: implications for neurodegenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Exendin-4 improves glycemic control, ameliorates brain and pancreatic pathologies, and extends survival in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GLP-1 Analogue Liraglutide Attenuates Mutant Huntingtin-Induced Neurotoxicity by Restoration of Neuronal Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GLP-1 Analogue Liraglutide Attenuates Mutant Huntingtin-Induced Neurotoxicity by Restoration of Neuronal Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing Semaglutide for Intestinal Inflammation Studies

Introduction

Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, initially developed for the management of type 2 diabetes and obesity.[1][2] Emerging preclinical and clinical evidence highlights its direct and indirect anti-inflammatory properties, suggesting its therapeutic potential for immune-mediated inflammatory conditions, including inflammatory bowel disease (IBD).[3][4] GLP-1 receptor agonists have been shown to attenuate inflammation, preserve epithelial barrier integrity, and modulate the gut microbiome in experimental colitis models.[3][5] These application notes provide an overview of the mechanisms of action and detailed protocols for utilizing Semaglutide in intestinal inflammation research.

Mechanism of Action: Anti-inflammatory Signaling

Semaglutide exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R), a G-protein-coupled receptor found on various cell types, including pancreatic beta cells, neurons, and immune cells.[1][6] Its anti-inflammatory actions are mediated through several interconnected pathways:

-

Inhibition of Pro-inflammatory Cytokines: Semaglutide has been shown to suppress the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][6][7]

-

Modulation of Inflammatory Signaling Pathways: Research indicates that Semaglutide can inhibit the activation of critical inflammatory signaling cascades. This includes the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[8][9] Additionally, it has been shown to reduce the activation of the NLRP3 inflammasome and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][9][10]

-

Gut Microbiome and Barrier Function: Preclinical studies suggest that GLP-1 receptor agonists can influence the composition of the gut microbiota and help maintain the integrity of the intestinal mucosal barrier, thereby reducing gut permeability and translocation of inflammatory triggers.[4][11]

Caption: Semaglutide binds to the GLP-1R, inhibiting pro-inflammatory pathways like NF-κB and NLRP3.

Quantitative Data Summary

The following tables summarize the observed effects of Semaglutide and other GLP-1 receptor agonists in preclinical models of inflammation.

Table 1: Effect of GLP-1 Receptor Agonists on Inflammatory Markers

| Model System | GLP-1 RA | Inflammatory Marker | Observed Effect | Reference |

| DSS-induced Colitis (Mice) | GLP-1 | MPO Activity | Significant Decrease | [9] |

| DSS-induced Colitis (Mice) | GLP-1 | TNF-α, IL-6, IL-1β | Significant Decrease in protein expression | [9] |

| High-Fat Diet (Mice) | Semaglutide | TNF-α, IL-6, IL-1β | Significant Decrease in serum levels | [7][11] |

| LPS-stimulated RAW264.7 Cells | GLP-1 | TNF-α, IL-6, IL-1β | Significant Decrease in mRNA expression | [9] |

| Animal Seizure Model (Rats) | Semaglutide | p38 MAPK, NF-κB p65 | Reduction in signaling pathways | [6] |

| Animal Seizure Model (Mice) | Semaglutide | NLRP3 Inflammasome | Decreased activation and cytokine secretion | [10] |

Table 2: Dosing Regimens in Preclinical Intestinal Inflammation Models

| Animal Model | Agent | Dosage | Route of Administration | Frequency | Reference |

| DSS-induced Colitis (Mice) | GLP-1 | 0.1, 0.2, or 0.4 mg/kg | Intraperitoneal | Daily | [9] |

| High-Fat Diet (Mice) | Semaglutide | 0.05 mg/kg | Intraperitoneal | Not Specified | [8] |

| TNBS-induced Colitis (Mice) | Dexamethasone (Control) | 1.5 mg/kg | Subcutaneous | Not Specified | [12] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Semaglutide in a DSS-Induced Colitis Mouse Model

This protocol outlines the induction of colitis in mice using Dextran Sulfate Sodium (DSS) and subsequent treatment with Semaglutide to evaluate its anti-inflammatory efficacy.

Materials:

-

C57BL/6 mice (8-10 weeks old)[12]

-

Dextran Sulfate Sodium (DSS), MW 36-50 kDa

-

Semaglutide solution

-

Phosphate-buffered saline (PBS) as vehicle

-

Calipers and scales for monitoring

-

Reagents for Myeloperoxidase (MPO) assay and cytokine analysis (ELISA kits)

Methodology:

-

Acclimatization: House mice for at least one week under standard conditions before the experiment begins.

-

Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):

-

Group A: Healthy Control (sterile water, vehicle injection)

-

Group B: DSS Control (DSS in drinking water, vehicle injection)

-

Group C: DSS + Semaglutide (DSS in drinking water, Semaglutide injection)

-

-

Colitis Induction: Provide mice in Groups B and C with 2-3% (w/v) DSS in their drinking water for 5-7 consecutive days. Group A receives regular sterile water.[12]

-

Drug Administration:

-

Administer Semaglutide (e.g., 0.05 - 0.4 mg/kg, dose to be optimized) or vehicle (PBS) via intraperitoneal or subcutaneous injection.

-

Treatment can be prophylactic (starting before DSS), co-treatment (starting with DSS), or therapeutic (starting after DSS induction is established).[13] A daily administration schedule is common.[9]

-

-

Monitoring and Scoring:

-

Record body weight, stool consistency, and presence of rectal bleeding daily.

-

Calculate the Disease Activity Index (DAI) based on these parameters.

-

-

Endpoint Analysis (Day 7-10):

-

Euthanize mice and collect colon tissue.

-

Measure colon length as an indicator of inflammation.

-

Histology: Fix a segment of the colon in formalin for H&E staining to assess mucosal damage, ulceration, and immune cell infiltration.

-

MPO Assay: Homogenize a colon segment to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

-

Cytokine Analysis: Homogenize a colon segment to quantify levels of TNF-α, IL-6, and IL-1β using ELISA or qPCR.

-

Caption: Workflow for evaluating Semaglutide in a DSS-induced colitis mouse model.

Protocol 2: In Vitro Assessment of Semaglutide on LPS-Stimulated Macrophages

This protocol describes a method to assess the direct anti-inflammatory effects of Semaglutide on macrophages stimulated with Lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages

-

DMEM or RPMI-1640 culture medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Semaglutide solution

-

Reagents for cell viability assay (e.g., MTT)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for RNA extraction and qPCR

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in complete medium until they reach 80% confluency.

-

Seeding: Seed cells into 24-well or 96-well plates at an appropriate density (e.g., 2.5 x 10^5 cells/mL) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of Semaglutide (e.g., 10, 50, 100 nM). Incubate for 1-2 hours. Include a vehicle-only control.

-

Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for a specified period (e.g., 6 hours for qPCR, 24 hours for ELISA).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokine levels using ELISA.

-

Cell Lysate: Lyse the cells to extract total RNA for gene expression analysis of Tnf, Il6, and Il1b via qPCR, or to extract protein for Western blot analysis of signaling pathways (e.g., p-NF-κB, NLRP3).

-

-

Cell Viability: In a parallel plate, perform an MTT or similar assay to ensure that the observed effects of Semaglutide are not due to cytotoxicity.

-

Data Analysis: Normalize cytokine concentrations or gene expression levels to the LPS-only control group. Determine the dose-dependent effect of Semaglutide on inflammation.

Caption: Logical flow for testing Semaglutide's anti-inflammatory effect on macrophages.

References

- 1. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 2. Spotlight on the Mechanism of Action of Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | GLP-1 receptor agonists in IBD: exploring the crossroads of metabolism and inflammation [frontiersin.org]

- 5. GLP-1R Agonists and Their Therapeutic Potential in Inflammatory Bowel Disease and Other Immune-Mediated Inflammatory Diseases, a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory benefits of semaglutide: State of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The alleviating effect and mechanism of GLP-1 on ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of semaglutide on gut microbiota, cognitive function and inflammation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Seglitide in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of seglitide (semaglutide), a glucagon-like peptide-1 receptor (GLP-1R) agonist, in preclinical research settings. The following sections outline established methodologies for subcutaneous and oral administration in rodent models, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathway.

Introduction

This compound is a potent and long-acting GLP-1 receptor agonist with significant therapeutic potential for type 2 diabetes and obesity.[1][2] Its mechanism of action involves mimicking the effects of the native incretin hormone GLP-1, which includes stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[3][4] Preclinical research in rodent models is crucial for elucidating its pharmacological effects and mechanisms of action.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving this compound administration in mice and rats.

Table 1: Effects of Subcutaneous this compound Administration on Body Weight and Food Intake in Rodents

| Animal Model | Dose | Dosing Regimen | Duration | Change in Body Weight | Change in Food Intake | Reference |

| Diet-Induced Obese (DIO) Mice | 1 nmol/kg | Subchronic | 3 weeks | -10% from baseline | Suppressed | [2] |

| DIO Mice | 100 nmol/kg | Subchronic | 3 weeks | -22% from baseline | Suppressed | [2] |

| DIO Mice | 9.7 nmol/kg | Daily | 11 days | -17-18% reduction | Suppressed | [2] |

| Healthy C57BL/6JRj Mice | 0.1 mg/kg | Weekly | 8 weeks | Weight loss | Reduced | [5] |

| Healthy C57BL/6JRj Mice | 0.1 mg/kg | Daily | 8 days | Substantial weight loss | Reduced | [5] |

| Rats | 0.3 nmol/kg | 77 days | 77 days | Significant reduction (p<0.05) | Decreased chocolate intake (p<0.01) | [2] |

| Rats | 1 nmol/kg | 77 days | 77 days | Significant reduction (p<0.001) | Decreased chocolate intake (p<0.001) | [2] |

| Rats | 7 µg/kg escalating to 70 µg/kg | Daily | >10 days | Reduced | Reduced chow intake | [6] |

Table 2: Effects of Oral this compound Administration in Diet-Induced Obese (DIO) Mice

| Dose | Dosing Regimen | Duration | Key Findings | Reference |